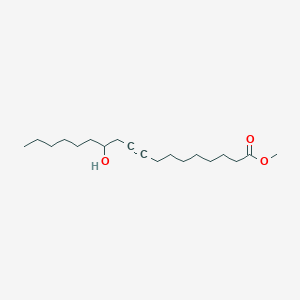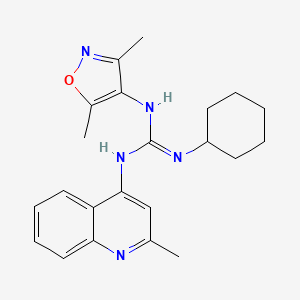
N-Cyclohexyl-N'-(3,5-dimethyl-4-isoxazolyl)-N''-(2-methyl-4-quinolinyl)guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Cyclohexyl-N’-(3,5-dimethyl-4-isoxazolyl)-N’'-(2-methyl-4-quinolinyl)guanidine is a complex organic compound that features a guanidine core linked to cyclohexyl, isoxazolyl, and quinolinyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-N’-(3,5-dimethyl-4-isoxazolyl)-N’'-(2-methyl-4-quinolinyl)guanidine typically involves multi-step organic reactions. The general synthetic route may include:
Formation of the Guanidine Core: This can be achieved by reacting a suitable amine with a cyanamide derivative under basic conditions.
Attachment of Cyclohexyl Group: The cyclohexyl group can be introduced through nucleophilic substitution reactions.
Introduction of Isoxazolyl and Quinolinyl Groups: These groups can be attached via condensation reactions with appropriate isoxazole and quinoline derivatives.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反応の分析
Types of Reactions
N-Cyclohexyl-N’-(3,5-dimethyl-4-isoxazolyl)-N’'-(2-methyl-4-quinolinyl)guanidine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
科学的研究の応用
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials or chemical processes.
作用機序
The mechanism of action of N-Cyclohexyl-N’-(3,5-dimethyl-4-isoxazolyl)-N’'-(2-methyl-4-quinolinyl)guanidine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
類似化合物との比較
Similar Compounds
- N-Cyclohexyl-N’-(3,5-dimethyl-4-isoxazolyl)-N’'-(2-methyl-4-pyridinyl)guanidine
- N-Cyclohexyl-N’-(3,5-dimethyl-4-isoxazolyl)-N’'-(2-methyl-4-quinolinyl)urea
Uniqueness
N-Cyclohexyl-N’-(3,5-dimethyl-4-isoxazolyl)-N’'-(2-methyl-4-quinolinyl)guanidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
71079-30-6 |
|---|---|
分子式 |
C22H27N5O |
分子量 |
377.5 g/mol |
IUPAC名 |
2-cyclohexyl-1-(3,5-dimethyl-1,2-oxazol-4-yl)-3-(2-methylquinolin-4-yl)guanidine |
InChI |
InChI=1S/C22H27N5O/c1-14-13-20(18-11-7-8-12-19(18)23-14)25-22(24-17-9-5-4-6-10-17)26-21-15(2)27-28-16(21)3/h7-8,11-13,17H,4-6,9-10H2,1-3H3,(H2,23,24,25,26) |
InChIキー |
PDGVLIVEYGYVFM-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=NC3CCCCC3)NC4=C(ON=C4C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Hydroxy-4-oxo-3-[2-(1H-pyrazol-5-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14461440.png)
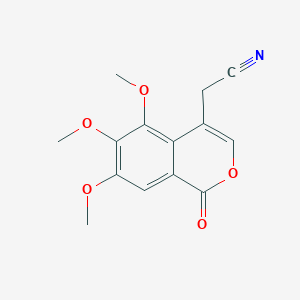
![Tetradecanamide, N-[3-(4-morpholinyl)propyl]-](/img/structure/B14461459.png)
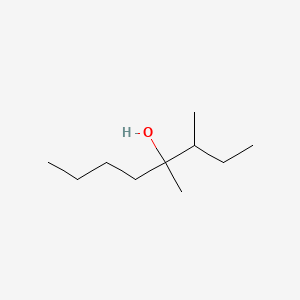

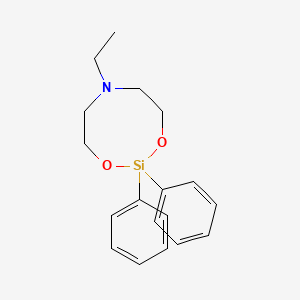
![2-[Bis(2-hydroxyethyl)amino]benzene-1,4-diol](/img/structure/B14461494.png)
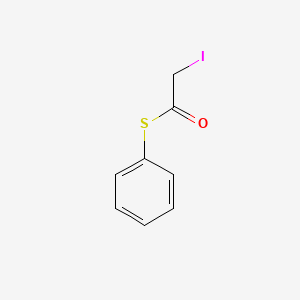
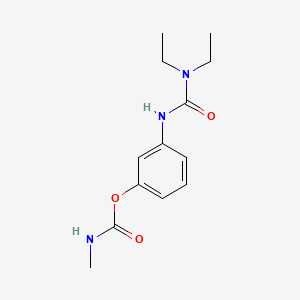

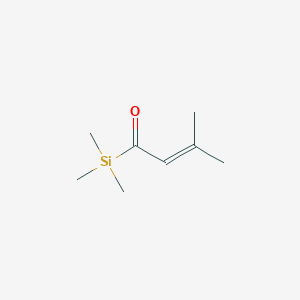
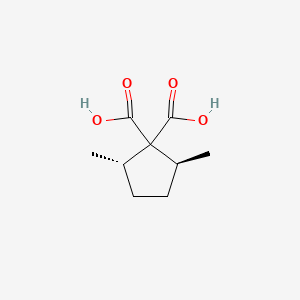
![5,5-dimethyl-2-[(E)-2-phenylethenyl]-1,3-dioxane](/img/structure/B14461513.png)
